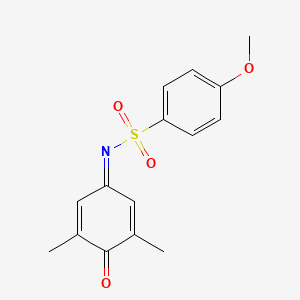
5-formyl-4-(1-pyridiniumyl)-1,3-thiazol-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-formyl-4-(1-pyridiniumyl)-1,3-thiazol-2-olate is a useful research compound. Its molecular formula is C9H6N2O2S and its molecular weight is 206.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 206.01499861 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Expeditious One-Pot Synthesis : This compound is involved in the synthesis of highly substituted thiazolo[3,2-a]pyridines, demonstrating its utility in creating complex chemical structures through one-pot synthesis methods. The process involves reactions with chromones, leading to the formation of thiazolopyridine derivatives and showcasing the compound's versatility in organic synthesis (Terzidis et al., 2010).
Complexation with Metal Ions : Studies on the solution properties of related compounds show their ability to complex with zinc(II), magnesium(II), and calcium(II), highlighting potential applications in coordination chemistry and the design of new materials or catalytic systems (Matczak-Jon et al., 2010).
Potential Applications in Drug Development and Materials Science
Antifungal Agents : Certain derivatives have been evaluated as antifungal agents, suggesting potential applications in developing new antifungal drugs or agricultural chemicals to protect crops from fungal diseases (Bawazir, 2019).
Antimicrobial and Toxicity Studies : Organoselenium derivatives of imidazo[1,2-a]pyridine, synthesized through nucleophilic aromatic substitution, exhibit antimicrobial potential and acceptable toxicity profiles. These findings indicate their utility in developing new antimicrobial agents, especially when used in combination with existing antibiotics (Kumar et al., 2017).
Corrosion Inhibition : Thiazole-based pyridine derivatives have been shown to act as effective corrosion inhibitors for mild steel, suggesting applications in industrial processes and materials preservation. Their ability to form protective layers on metal surfaces can be particularly valuable in environments where corrosion is a significant concern (Chaitra et al., 2016).
Properties
IUPAC Name |
5-formyl-4-pyridin-1-ium-1-yl-1,3-thiazol-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-6-7-8(10-9(13)14-7)11-4-2-1-3-5-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBJKTJUUWWMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide](/img/structure/B5592468.png)
![N-(2-fluorophenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5592476.png)


![4'-(2,3-dimethoxybenzyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5592513.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5592525.png)
![5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]](/img/structure/B5592536.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5592552.png)
![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5592563.png)
